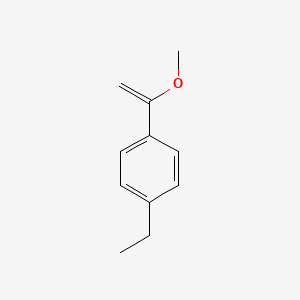
1-Ethyl-4-(1-methoxyvinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring an ethyl group and a methoxyvinyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Wirkmechanismus
The mechanism by which 1-Ethyl-4-(1-methoxyvinyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(1-methoxyvinyl)benzene can be compared with other benzene derivatives, such as:
1-Ethyl-4-methoxybenzene: Lacks the methoxyvinyl group, resulting in different reactivity and applications.
1-Ethyl-4-(1-methylpropyl)benzene: Features a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-(1-methylethyl)benzene: Another similar compound with distinct substituents affecting its behavior in reactions.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-ethyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O/c1-4-10-5-7-11(8-6-10)9(2)12-3/h5-8H,2,4H2,1,3H3 |
InChI-Schlüssel |
JTKRPCCOFGOPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















